molecular formula C15H19NO4 B1146199 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester CAS No. 156174-28-6

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester

Cat. No.: B1146199
CAS No.: 156174-28-6
M. Wt: 277.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester is a chemical compound with the molecular formula C15H19NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester typically involves the following steps:

  • Protection of the Amino Group: : The amino group of the starting material is protected using a carbobenzyloxy (Cbz) group. This is usually achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

  • Formation of the Methyl Ester: : The carboxylic acid group is esterified to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

  • Introduction of the Double Bond: : The double bond is introduced through a dehydration reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amino compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: The Cbz group can be removed using hydrogen gas in the presence of a palladium catalyst or by treatment with trifluoroacetic acid (TFA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amino acid derivatives.

    Substitution: Free amino acids.

Scientific Research Applications

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of protease inhibitors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Cbz-amino-4-methylpentanoic acid methyl ester: Similar structure but lacks the double bond.

    2-Cbz-amino-4-methylpent-2-enoic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    2-Cbz-amino-4-methylpent-2-enoic acid: Similar structure but without the ester group.

Uniqueness

2-Cbz-amino-4-methylpent-2-enoic acid methyl ester is unique due to the presence of both the Cbz protecting group and the double bond in its structure. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl (Z)-4-methyl-2-(phenylmethoxycarbonylamino)pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,18)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADHKWVHIYJEZ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C(/C(=O)OC)\NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.